molecular formula C7H5BrClFO B8143047 2-Bromo-4-chloro-5-fluorobenzyl alcohol

2-Bromo-4-chloro-5-fluorobenzyl alcohol

Cat. No.: B8143047
M. Wt: 239.47 g/mol
InChI Key: IEFHAJBGTGYFJT-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-fluorobenzyl alcohol is an organic compound with the molecular formula C7H5BrClFO. It is a benzyl alcohol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-fluorobenzyl alcohol typically involves the bromination, chlorination, and fluorination of benzyl alcohol derivatives. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine, chlorine, and fluorine sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes, including halogenation reactions. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-fluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-chloro-5-fluorobenzyl alcohol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and binding affinity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and alter cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-5-fluorobenzyl alcohol is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

(2-bromo-4-chloro-5-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFHAJBGTGYFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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